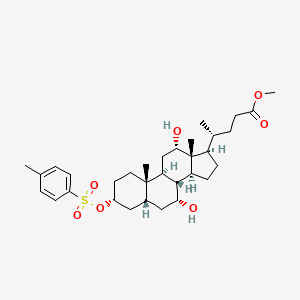
Methyl 3-p-Toluenesulfonate-cholic Acid Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-p-Toluenesulfonate-cholic Acid Ester is a chemical compound with the molecular formula C32H48O7S and a molecular weight of 576.784 . It is an ester derivative of cholic acid, which is a bile acid. This compound is used as an intermediate in various chemical syntheses, including the synthesis of Aramchol, a fatty acid conjugate with hypocholesterolemic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-p-Toluenesulfonate-cholic Acid Ester typically involves the esterification of cholic acid with p-toluenesulfonic acid in the presence of a suitable catalyst. The reaction conditions often include the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out under reflux .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-p-Toluenesulfonate-cholic Acid Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Methyl 3-p-Toluenesulfonate-cholic Acid Ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolism.
Industry: Employed in the production of dyes and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Methyl 3-p-Toluenesulfonate-cholic Acid Ester involves its interaction with specific molecular targets and pathways. For instance, Aramchol, synthesized using this compound, suppresses the activity of stearoyl-CoA desaturase (SCD), leading to reduced lipid accumulation in the liver . This suppression affects various metabolic pathways, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl p-toluenesulfonate: Used as a methylating agent and catalyst.
Benzenesulfonic acid esters: Commonly used in the pharmaceutical industry as alkylating agents and catalysts.
Uniqueness
Methyl 3-p-Toluenesulfonate-cholic Acid Ester is unique due to its specific structure, which combines the properties of cholic acid and p-toluenesulfonic acid. This combination allows it to serve as a versatile intermediate in the synthesis of complex molecules with significant biological and industrial applications .
Propriétés
Formule moléculaire |
C32H48O7S |
|---|---|
Poids moléculaire |
576.8 g/mol |
Nom IUPAC |
methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C32H48O7S/c1-19-6-9-23(10-7-19)40(36,37)39-22-14-15-31(3)21(16-22)17-27(33)30-25-12-11-24(20(2)8-13-29(35)38-5)32(25,4)28(34)18-26(30)31/h6-7,9-10,20-22,24-28,30,33-34H,8,11-18H2,1-5H3/t20-,21+,22-,24-,25+,26+,27-,28+,30+,31+,32-/m1/s1 |
Clé InChI |
JSFIZXNNGPOFTB-PDVGBUMXSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CC[C@]3([C@@H](C2)C[C@H]([C@@H]4[C@@H]3C[C@@H]([C@]5([C@H]4CC[C@@H]5[C@H](C)CCC(=O)OC)C)O)O)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C(C2)CC(C4C3CC(C5(C4CCC5C(C)CCC(=O)OC)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


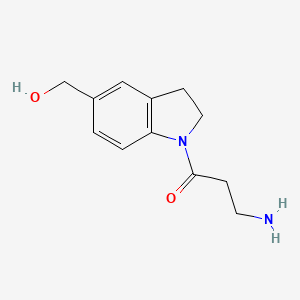

![5-benzyl-4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13427824.png)
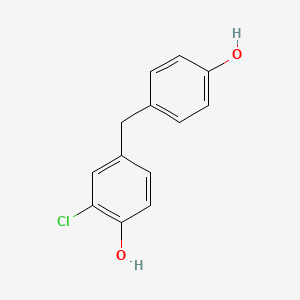
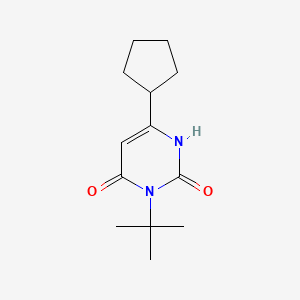
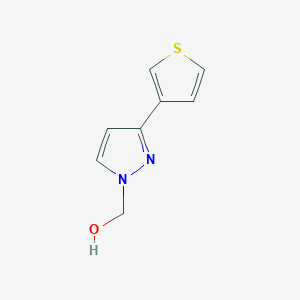
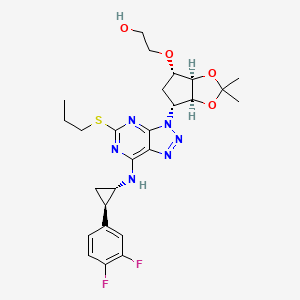
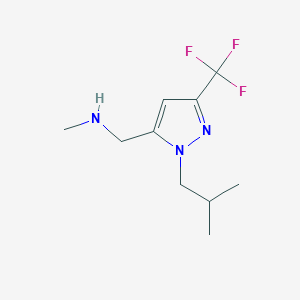
![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B13427860.png)
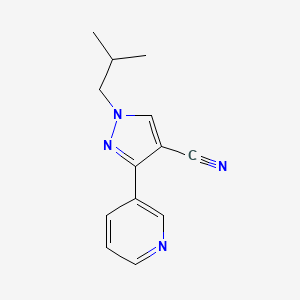
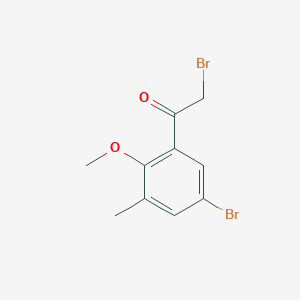
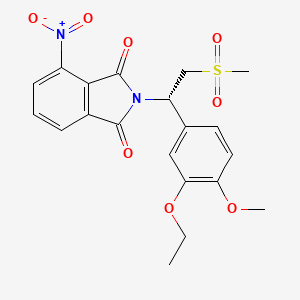

![8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13427895.png)
